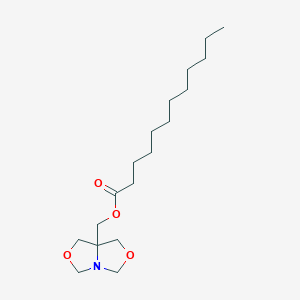
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride is a chemical compound with the molecular formula C16H19ClN2O and a molecular weight of 290.79 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with 2,4,6-trimethylbenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or primary amines in an appropriate solvent like ethanol or water.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are substituted pyridinium salts with different functional groups at the benzylic position.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: This compound has a similar structure but with a nitro group at the para position of the benzyl ring.
3-Carbamoyl-1-(2,4-dimethylbenzyl)pyridinium chloride: This compound has a similar structure but with only two methyl groups on the benzyl ring.
Uniqueness
3-Carbamoyl-1-(2,4,6-trimethylbenzyl)pyridinium chloride is unique due to the presence of three methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The trimethyl substitution pattern can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets .
Propiedades
Fórmula molecular |
C16H19ClN2O |
|---|---|
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
1-[(2,4,6-trimethylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-11-7-12(2)15(13(3)8-11)10-18-6-4-5-14(9-18)16(17)19;/h4-9H,10H2,1-3H3,(H-,17,19);1H |
Clave InChI |
UYOMEWSJYDQJIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C[N+]2=CC=CC(=C2)C(=O)N)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


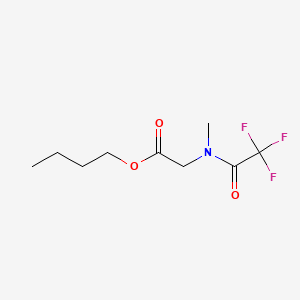


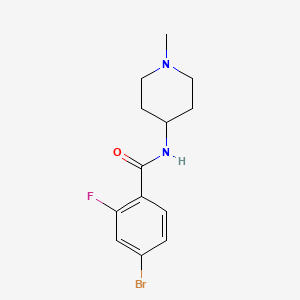



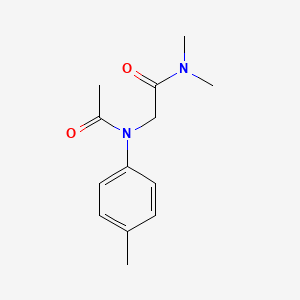
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)

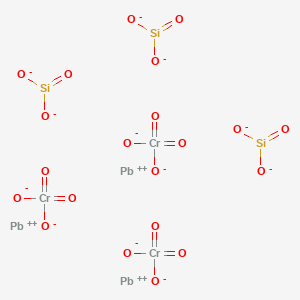
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
